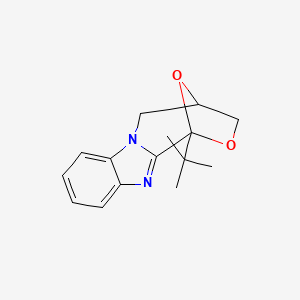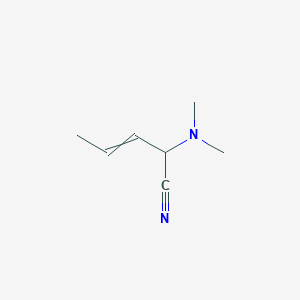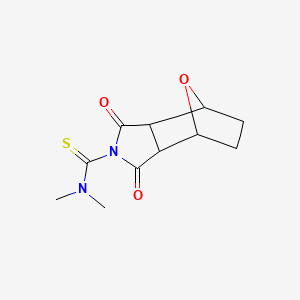
N-(Dimethylthiocarbamoyl)-7-oxabicyclo(2.2.1)heptane-2,3-dicarboximide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Dimethylthiocarbamoyl)-7-oxabicyclo(2.2.1)heptane-2,3-dicarboximide is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its applications in various fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of N-(Dimethylthiocarbamoyl)-7-oxabicyclo(2.2.1)heptane-2,3-dicarboximide involves several synthetic routes. One common method includes the reaction of cis-exo-bicyclo(2.2.1)heptane-2,3-dimethyl anhydride with urea. The mixture is heated until it fuses, leading to the formation of the desired compound . This method is advantageous due to its simplicity, lower reaction temperature, and high yield and purity .
Industrial Production Methods: For large-scale industrial production, the method involving the reaction of cis-exo-bicyclo(2.2.1)heptane-2,3-dimethyl anhydride with urea is preferred due to its operational convenience and reduced equipment requirements . This method ensures high yield and purity, making it suitable for industrial applications .
化学反应分析
Types of Reactions: N-(Dimethylthiocarbamoyl)-7-oxabicyclo(2.2.1)heptane-2,3-dicarboximide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines and alcohols. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and specific solvents .
Major Products Formed: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines .
科学研究应用
N-(Dimethylthiocarbamoyl)-7-oxabicyclo(2.2.1)heptane-2,3-dicarboximide has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying enzyme mechanisms and protein interactions. In medicine, it is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders. Industrially, it is used in the production of polymers and other advanced materials .
作用机制
The mechanism of action of N-(Dimethylthiocarbamoyl)-7-oxabicyclo(2.2.1)heptane-2,3-dicarboximide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .
相似化合物的比较
Similar Compounds: Similar compounds to N-(Dimethylthiocarbamoyl)-7-oxabicyclo(2.2.1)heptane-2,3-dicarboximide include other bicyclo(2.2.1)heptane derivatives, such as cis-exo-bicyclo(2.2.1)heptane-2,3-dicarboximide and its analogs .
Uniqueness: What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry .
属性
CAS 编号 |
73806-12-9 |
|---|---|
分子式 |
C11H14N2O3S |
分子量 |
254.31 g/mol |
IUPAC 名称 |
N,N-dimethyl-1,3-dioxo-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindole-2-carbothioamide |
InChI |
InChI=1S/C11H14N2O3S/c1-12(2)11(17)13-9(14)7-5-3-4-6(16-5)8(7)10(13)15/h5-8H,3-4H2,1-2H3 |
InChI 键 |
YYPBHKYICPGEFO-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C(=S)N1C(=O)C2C3CCC(C2C1=O)O3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



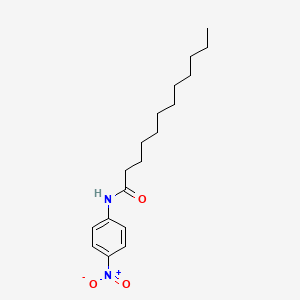
![1-{2-[(2-Cyanoethyl)(icosanoyl)amino]ethyl}-1-methyl-2-nonadecyl-4,5-dihydro-1h-imidazol-1-ium methyl sulfate](/img/structure/B14456617.png)
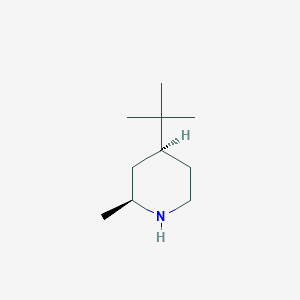
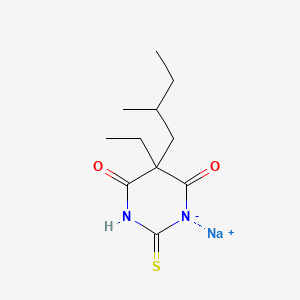



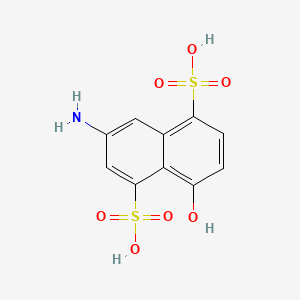

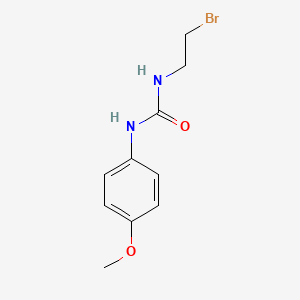
![3-methyl-5-phenyl-2,4,5,6-tetrahydro-1H-azepino[4,5-b]indole](/img/structure/B14456670.png)
